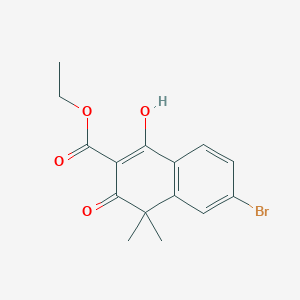![molecular formula C18H15NO2 B8700110 Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- CAS No. 36585-48-5](/img/structure/B8700110.png)
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a quinolinyl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- typically involves the reaction of 2-methoxyphenol with a quinoline derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinyl group to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced quinolinyl compounds, and various substituted phenols.
Applications De Recherche Scientifique
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, leading to potential anticancer effects. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a similar structure but with a methoxymethyl group instead of the quinolinyl group.
Phenol, 2-methoxy-4-[2-(4-quinolinyl)ethenyl]-: A closely related compound with a different position of the quinolinyl group.
Uniqueness
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is unique due to the specific positioning of the quinolinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
36585-48-5 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-methoxy-4-(2-quinolin-2-ylethenyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3 |
Clé InChI |
XZOWQMSJRBHFJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-hydroxy-5H-1,4-dithiino[2,3-c]pyrrol-5-one](/img/structure/B8700043.png)
![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)








![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)


